3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves the reaction of 6-ethoxybenzoic acid with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or ethyl acetate to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or ethers .
Scientific Research Applications
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Industry: Used as a catalyst or reagent in industrial chemical processes
Mechanism of Action
The mechanism of action for 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Sulfonyl Bis-6-methoxybenzoic Acid Diethyl Ether
- 3,3’-Sulfonyl Bis-6-propoxybenzoic Acid Diethyl Ether
Uniqueness
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is unique due to its specific ethoxy functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1391053-18-1 |
---|---|
Molecular Formula |
C22H26O8S |
Molecular Weight |
450.502 |
IUPAC Name |
ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3 |
InChI Key |
DAMHCCYDUXTGTD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC |
Synonyms |
Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.